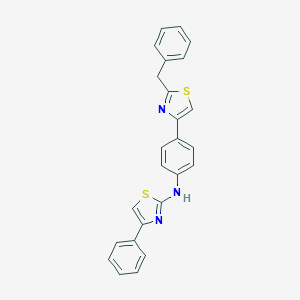
2-Thiazolamine, 4-phenyl-N-(4-(2-(phenylmethyl)-4-thiazolyl)phenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Thiazolamine, 4-phenyl-N-(4-(2-(phenylmethyl)-4-thiazolyl)phenyl)-, also known as TPT, is a compound that has been widely studied in the field of medicinal chemistry due to its potential as a therapeutic agent. TPT has been shown to have promising activity against a variety of diseases, including cancer and infectious diseases.
Mecanismo De Acción
The mechanism of action of 2-Thiazolamine, 4-phenyl-N-(4-(2-(phenylmethyl)-4-thiazolyl)phenyl)- is not fully understood, but it is believed to be related to its ability to inhibit the activity of certain enzymes and proteins. 2-Thiazolamine, 4-phenyl-N-(4-(2-(phenylmethyl)-4-thiazolyl)phenyl)- has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to DNA damage and cell death, which may explain its activity against cancer cells. 2-Thiazolamine, 4-phenyl-N-(4-(2-(phenylmethyl)-4-thiazolyl)phenyl)- has also been shown to inhibit the activity of certain viral and bacterial proteins, which may explain its activity against infectious diseases.
Biochemical and Physiological Effects
2-Thiazolamine, 4-phenyl-N-(4-(2-(phenylmethyl)-4-thiazolyl)phenyl)- has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and replication of bacteria and viruses. 2-Thiazolamine, 4-phenyl-N-(4-(2-(phenylmethyl)-4-thiazolyl)phenyl)- has been found to have low toxicity in vitro, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-Thiazolamine, 4-phenyl-N-(4-(2-(phenylmethyl)-4-thiazolyl)phenyl)- is its high purity and yield, which makes it suitable for further research and development. It has also been found to have low toxicity in vitro, which is important for safety considerations. However, 2-Thiazolamine, 4-phenyl-N-(4-(2-(phenylmethyl)-4-thiazolyl)phenyl)- has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Further research is needed to fully elucidate its therapeutic potential.
Direcciones Futuras
There are many future directions for the study of 2-Thiazolamine, 4-phenyl-N-(4-(2-(phenylmethyl)-4-thiazolyl)phenyl)-. One area of research is the development of 2-Thiazolamine, 4-phenyl-N-(4-(2-(phenylmethyl)-4-thiazolyl)phenyl)- as a cancer therapy. Further studies are needed to determine the optimal dosage and administration of 2-Thiazolamine, 4-phenyl-N-(4-(2-(phenylmethyl)-4-thiazolyl)phenyl)- for cancer treatment. Another area of research is the development of 2-Thiazolamine, 4-phenyl-N-(4-(2-(phenylmethyl)-4-thiazolyl)phenyl)- as a treatment for infectious diseases. Studies are needed to determine the efficacy of 2-Thiazolamine, 4-phenyl-N-(4-(2-(phenylmethyl)-4-thiazolyl)phenyl)- against various bacterial and viral infections. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-Thiazolamine, 4-phenyl-N-(4-(2-(phenylmethyl)-4-thiazolyl)phenyl)-, which will aid in the development of new therapeutic agents based on this compound.
Métodos De Síntesis
The synthesis of 2-Thiazolamine, 4-phenyl-N-(4-(2-(phenylmethyl)-4-thiazolyl)phenyl)- involves the reaction of 2-aminothiazole with 4-bromo-N-phenylbenzamide in the presence of a palladium catalyst. The resulting intermediate is then reacted with 4-(2-(phenylmethyl)-4-thiazolyl)phenylboronic acid in the presence of a base to yield 2-Thiazolamine, 4-phenyl-N-(4-(2-(phenylmethyl)-4-thiazolyl)phenyl)-. The synthesis of 2-Thiazolamine, 4-phenyl-N-(4-(2-(phenylmethyl)-4-thiazolyl)phenyl)- has been optimized to produce high yields and purity, making it suitable for further research and development.
Aplicaciones Científicas De Investigación
2-Thiazolamine, 4-phenyl-N-(4-(2-(phenylmethyl)-4-thiazolyl)phenyl)- has been studied extensively for its potential as a therapeutic agent. It has been shown to have activity against a variety of diseases, including cancer and infectious diseases. 2-Thiazolamine, 4-phenyl-N-(4-(2-(phenylmethyl)-4-thiazolyl)phenyl)- has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. It has also been shown to have activity against bacterial and viral infections, making it a potential treatment for infectious diseases.
Propiedades
| 68173-79-5 | |
Fórmula molecular |
C25H19N3S2 |
Peso molecular |
425.6 g/mol |
Nombre IUPAC |
N-[4-(2-benzyl-1,3-thiazol-4-yl)phenyl]-4-phenyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C25H19N3S2/c1-3-7-18(8-4-1)15-24-27-22(16-29-24)20-11-13-21(14-12-20)26-25-28-23(17-30-25)19-9-5-2-6-10-19/h1-14,16-17H,15H2,(H,26,28) |
Clave InChI |
BBSDFBZZVLTMAO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC2=NC(=CS2)C3=CC=C(C=C3)NC4=NC(=CS4)C5=CC=CC=C5 |
SMILES canónico |
C1=CC=C(C=C1)CC2=NC(=CS2)C3=CC=C(C=C3)NC4=NC(=CS4)C5=CC=CC=C5 |
| 68173-79-5 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


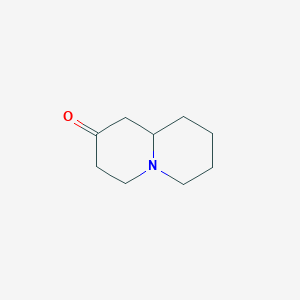
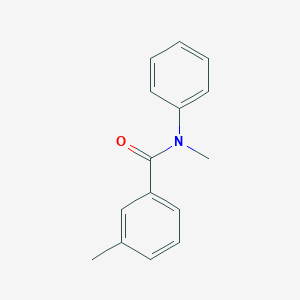

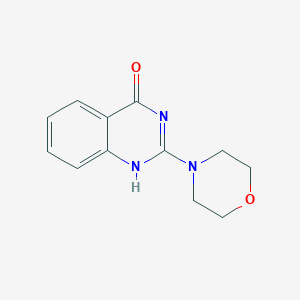
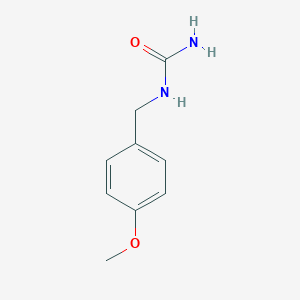


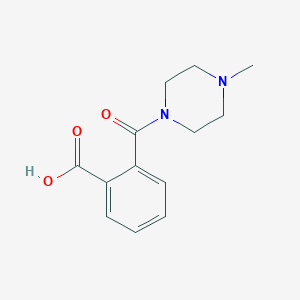
![Ethyl imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B184134.png)
![2-(Morpholin-4-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B184135.png)
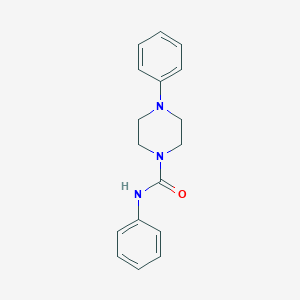
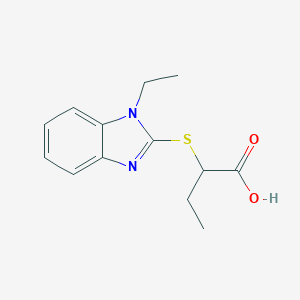

![4-[(2-Ethylphenyl)amino]-4-oxobutanoic acid](/img/structure/B184142.png)
